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Compound of Interest

Compound Name:
(4-Bromophenyl)

(morpholino)methanone

Cat. No.: B152215 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Bromophenyl)
(morpholino)methanone

Introduction
(4-Bromophenyl)(morpholino)methanone, with CAS Number 127580-92-1, is a vital building

block in organic synthesis, frequently employed in the development of more complex molecules

for pharmaceutical and agrochemical research.[1] Its molecular structure, comprising a

bromophenyl group linked to a morpholine moiety via a ketone functional group, offers multiple

avenues for further chemical modification. Accurate and comprehensive characterization of this

compound is paramount to ensure its identity, purity, and suitability for downstream

applications. This guide provides a detailed analysis of the spectroscopic data for (4-
Bromophenyl)(morpholino)methanone, offering both established experimental data and

predictive insights grounded in fundamental spectroscopic principles. We will delve into Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), presenting not just the data, but the causality behind the experimental methodologies

and interpretation.

Molecular Structure and Properties:

Molecular Formula: C₁₁H₁₂BrNO₂[1][2]

Molecular Weight: 270.12 g/mol [2][3]
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Physical Form: Solid[2]

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone technique for determining the precise connectivity of

atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C

nuclei, we can construct a detailed map of the molecular structure.

Experimental NMR Data
The following data were acquired on a 400 MHz spectrometer using deuterated chloroform

(CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

¹H NMR Quantitative Data Summary

Signal
Label

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

H-2, H-6 7.57 Doublet (d) 8.4 2H

Aromatic
Protons
(ortho to
C=O)

H-3, H-5 7.31 Doublet (d) 8.4 2H

Aromatic

Protons

(ortho to Br)

H-8, H-12 4.04 – 3.21 Multiplet (m) - 4H

Morpholine

Protons (-

CH₂-N-)

| H-9, H-11 | 4.04 – 3.21 | Multiplet (m) | - | 4H | Morpholine Protons (-CH₂-O-) |

¹³C NMR Quantitative Data Summary
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Signal Label Chemical Shift (δ, ppm) Assignment

C-7 169.6 Carbonyl Carbon (C=O)

C-1 134.3
Aromatic Carbon (C-ipso,

attached to C=O)

C-3, C-5 132.1
Aromatic Carbons (CH, ortho

to Br)

C-2, C-6 129.1
Aromatic Carbons (CH, ortho

to C=O)

C-4 124.5
Aromatic Carbon (C-ipso,

attached to Br)

C-9, C-11 67.1 Morpholine Carbons (-CH₂-O-)

| C-8, C-12 | 48.4, 42.8 | Morpholine Carbons (-CH₂-N-) |

Structural Assignment and Interpretation
The NMR data provides unambiguous confirmation of the structure of (4-Bromophenyl)
(morpholino)methanone.

Caption: Labeled structure of (4-Bromophenyl)(morpholino)methanone.

¹H NMR Insights:

Aromatic Region (7.0-8.0 ppm): The presence of two doublets at 7.57 and 7.31 ppm, each

integrating to 2H, is characteristic of a 1,4-disubstituted (para) benzene ring. The

downfield shift of the H-2/H-6 protons (7.57 ppm) is due to the deshielding effect of the

adjacent electron-withdrawing carbonyl group.[5][6] The protons H-3/H-5, being ortho to

the bromine atom, appear slightly more upfield. The coupling constant of J = 8.4 Hz is a

typical value for ortho-coupling in aromatic systems, confirming their adjacent relationship.

[7]

Aliphatic Region (3.2-4.1 ppm): The complex multiplet integrating to 8H corresponds to the

morpholine ring protons. The broadness of this signal is due to the conformational
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flexibility of the morpholine ring at room temperature and the similar chemical

environments of the protons. The protons on carbons adjacent to the nitrogen (C8, C12)

are chemically distinct from those adjacent to the oxygen (C9, C11), but their signals

overlap significantly in this broad multiplet.

¹³C NMR Insights:

Carbonyl Signal: The peak at 169.6 ppm is unequivocally assigned to the amide carbonyl

carbon (C-7).

Aromatic Carbons: Four signals appear in the aromatic region. The two signals with higher

intensity (132.1 and 129.1 ppm) correspond to the protonated carbons (C-3/C-5 and C-

2/C-6, respectively). The two lower intensity signals are the quaternary (ipso) carbons. The

carbon attached to bromine (C-4) appears at 124.5 ppm, while the carbon attached to the

carbonyl group (C-1) is further downfield at 134.3 ppm.

Morpholine Carbons: The signal at 67.1 ppm is assigned to the carbons adjacent to the

highly electronegative oxygen atom (C-9, C-11). The two distinct signals at 48.4 and 42.8

ppm are assigned to the carbons adjacent to the nitrogen (C-8, C-12). The presence of

two signals for these carbons is due to hindered rotation around the C(O)-N amide bond,

which makes the two carbons cis and trans to the carbonyl oxygen inequivalent.

Experimental Protocol: Acquiring High-Resolution NMR
Spectra
This protocol ensures the acquisition of high-quality, reproducible NMR data suitable for

structural elucidation.

Sample Preparation:

Accurately weigh 5-10 mg of (4-Bromophenyl)(morpholino)methanone.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal reference.

Transfer the solution to a clean, dry 5 mm NMR tube.
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Spectrometer Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and

symmetrical TMS peak.

¹H NMR Acquisition:

Set the spectral width to cover a range of -2 to 12 ppm.

Use a 30-degree pulse angle to ensure adequate relaxation between scans.

Set the relaxation delay (d1) to at least 1 second.

Acquire 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover a range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the relaxation delay (d1) to 2 seconds to allow for the slower relaxation of quaternary

carbons.

Acquire 1024 or more scans, depending on the sample concentration, to achieve an

adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra manually.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C

spectrum relative to the CDCl₃ solvent peak (δ = 77.16 ppm).
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Integrate the signals in the ¹H spectrum.

Part 2: Infrared (IR) Spectroscopy - Identifying
Functional Groups
While specific experimental IR data for this compound is not readily available in public

literature, we can reliably predict the key absorption bands based on its known functional

groups. IR spectroscopy is an invaluable and rapid technique for confirming the presence of

these groups, serving as an excellent quality control check.

Predicted IR Absorption Bands
The analysis of a solid sample, typically prepared as a potassium bromide (KBr) pellet, is

expected to show the following characteristic peaks:

Predicted IR Data Summary

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3100-3000 Medium Aromatic C-H Stretching

~2950-2850 Medium
Aliphatic C-H

(Morpholine)
Stretching

~1650-1630 Strong Amide C=O Stretching

~1600, ~1475 Medium-Weak Aromatic C=C Stretching

~1270-1220 Strong Aryl-C(O) Stretching

~1115 Strong
Aliphatic C-O-C

(Morpholine)
Asymmetric Stretching

~1090-1020 Medium
C-N

(Amide/Morpholine)
Stretching

~830 Strong
C-H (para-

disubstituted ring)
Out-of-plane Bending
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| ~550-500 | Medium | C-Br | Stretching |

Causality of Key Absorptions:

Amide Carbonyl (C=O): The most intense and diagnostic peak is expected around 1640

cm⁻¹. This frequency is lower than that for a typical ketone (~1715 cm⁻¹) due to the

resonance effect of the nitrogen lone pair, which delocalizes into the carbonyl group,

reducing its double-bond character.[8]

Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as

two sharp bands around 1600 and 1475 cm⁻¹.[1] The strong out-of-plane bending

vibration around 830 cm⁻¹ is highly characteristic of 1,4-(para) substitution.

Morpholine Fingerprints: The strong C-O-C asymmetric stretch around 1115 cm⁻¹ is a

hallmark of the morpholine ring. The C-N stretching vibrations will also be present in the

fingerprint region.[9]

Experimental Protocol: KBr Pellet Method for Solid
Samples
This protocol describes the gold-standard method for analyzing solid samples via transmission

IR spectroscopy, designed to produce high-quality, library-matchable spectra.[2]

Sample Preparation

Pellet Formation Analysis

1. Weigh Sample
(1-2 mg)

3. Grind & Mix
(Agate Mortar)

2. Weigh KBr
(100-200 mg)

4. Load Die Assembly 5. Apply Vacuum
(Remove Moisture)

6. Press Pellet
(8-10 Tons) 7. Eject Transparent Pellet 8. Place in Spectrometer 9. Acquire Spectrum

Click to download full resolution via product page

Caption: Workflow for preparing a KBr pellet for IR analysis.
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Materials: Spectroscopy-grade Potassium Bromide (KBr), agate mortar and pestle, pellet die,

hydraulic press. Ensure all equipment is scrupulously clean and dry.

Grinding and Mixing:

Add ~100-200 mg of dry KBr powder to the agate mortar.

Add 1-2 mg of the (4-Bromophenyl)(morpholino)methanone sample. The 100:1 ratio is

critical.[10]

Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder.

The particle size must be smaller than the IR wavelength (<2 µm) to minimize light

scattering, which causes distorted baselines.[2][4]

Pellet Pressing:

Carefully transfer the powder into the pellet die.

Place the die into a hydraulic press. Applying a vacuum at this stage is highly

recommended to remove trapped air and residual moisture, which can obscure the N-H/O-

H region of the spectrum.[11]

Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[4] The pressure causes the

KBr to flow and form a transparent, glass-like disc.

Slowly release the pressure to prevent the pellet from cracking.

Spectral Acquisition:

Carefully remove the transparent pellet from the die and place it in the sample holder of

the IR spectrometer.

Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum

should show % Transmittance versus wavenumber.
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Part 3: Mass Spectrometry (MS) - Determining
Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a

compound and offers structural clues through the analysis of its fragmentation pattern upon

ionization.

Predicted Mass Spectrum and Fragmentation Pathways
For a volatile compound like (4-Bromophenyl)(morpholino)methanone, analysis by Electron

Ionization (EI) is standard. The expected spectrum would exhibit several key features.

Predicted Major Fragment Ions (EI-MS)
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m/z (mass-to-
charge)

Ion
Proposed Structure
/ Formula

Notes

270 / 272 [M]⁺˙
[C₁₁H₁₂⁷⁹BrNO₂]⁺˙ /
[C₁₁H₁₂⁸¹BrNO₂]⁺˙

Molecular Ion.

Exhibits a
characteristic ~1:1
intensity ratio due
to the natural
abundance of ⁷⁹Br
and ⁸¹Br isotopes.

183 / 185 [C₇H₄BrO]⁺ [Br-C₆H₄-CO]⁺

Base Peak. Formation

of the highly stable 4-

bromobenzoyl cation

via α-cleavage of the

C-N bond. This is a

very common pathway

for benzamides.[12]

155 / 157 [C₆H₄Br]⁺ [Br-C₆H₄]⁺

Loss of a neutral CO

molecule from the

bromobenzoyl cation.

86 [C₄H₈NO]⁺ [O=C=N(CH₂)₂CH₂]⁺

Cleavage leading to a

fragment containing

the morpholine ring.

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of Br from the [C₆H₄Br]⁺ fragment (less common). |

Key Fragmentation Mechanism: The most favorable fragmentation pathway in benzoyl

derivatives is the cleavage of the bond adjacent to the carbonyl group.[12] For (4-
Bromophenyl)(morpholino)methanone, this involves the cleavage of the amide C-N bond.

This process is driven by the formation of the resonance-stabilized 4-bromobenzoyl cation

(m/z 183/185), which is often the most abundant ion (the base peak) in the spectrum.
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Molecular Ion (M⁺˙)
[C₁₁H₁₂BrNO₂]⁺˙

m/z 270/272

4-Bromobenzoyl Cation
[C₇H₄BrO]⁺
m/z 183/185

α-Cleavage

Morpholine Radical
[C₄H₈NO]•

4-Bromophenyl Cation
[C₆H₄Br]⁺

m/z 155/157

- CO

Carbon Monoxide
(Neutral Loss)

Click to download full resolution via product page

Caption: Predicted primary EI-MS fragmentation pathway.

Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol provides a general methodology for analyzing the compound using Gas

Chromatography-Mass Spectrometry (GC-MS), which is ideal for volatile, thermally stable

solids.

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as

dichloromethane or ethyl acetate.

GC-MS System Parameters:

Injector: Set to 250 °C, split mode (e.g., 50:1).

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, DB-5 or equivalent) is

suitable.
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Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-500.

Analysis:

Inject 1 µL of the sample solution.

The resulting total ion chromatogram (TIC) will show a peak for the compound.

The mass spectrum corresponding to this peak can be extracted and analyzed for the

molecular ion and key fragment ions. Compare the observed isotopic pattern for bromine-

containing fragments with the theoretical 1:1 ratio.

Conclusion
The combined application of NMR, IR, and MS provides a complete and unambiguous

spectroscopic profile of (4-Bromophenyl)(morpholino)methanone. ¹H and ¹³C NMR data

confirm the carbon-hydrogen framework and atom connectivity. Predicted IR spectroscopy

serves as a rapid tool to verify the presence of key functional groups, particularly the

characteristic para-substituted aromatic ring and the amide carbonyl. Finally, predicted mass

spectrometry confirms the molecular weight and provides structural validation through

predictable fragmentation patterns, most notably the formation of the stable bromobenzoyl

cation. This comprehensive data package serves as an essential reference for researchers,

ensuring the identity and quality of (4-Bromophenyl)(morpholino)methanone in drug

discovery and chemical development workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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